

### What is the function of GK13S in cells?

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An In-depth Technical Guide to **GK13S**: A Chemical Probe for Elucidating the Cellular Functions of the Deubiquitinase UCHL1

### **Abstract**

**GK13S** is a potent, selective, and cell-permeable small molecule that functions as an activity-based probe for Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinase (DUB) highly expressed in neuronal tissues and implicated in neurodegenerative diseases and cancer. This guide details the biochemical properties of **GK13S**, its mechanism of action, and its utility in cellular research. We provide a comprehensive overview of its target, UCHL1, including its role in ubiquitin homeostasis and key signaling pathways. Furthermore, this document presents quantitative data on the **GK13S**-UCHL1 interaction and provides detailed experimental protocols for its use in in vitro and cellular assays to probe UCHL1 function. This guide is intended for researchers, scientists, and drug development professionals investigating the ubiquitin-proteasome system.

# Introduction: The Ubiquitin System and the Role of UCHL1

The post-translational modification of proteins with ubiquitin is a fundamental regulatory mechanism in eukaryotic cells, governing processes such as protein degradation, signal transduction, and DNA repair. This process is dynamically regulated by a cascade of enzymes, including E1 activating enzymes, E2 conjugating enzymes, and E3 ligases, and is reversed by deubiquitinases (DUBs).[1]



Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is one of the most abundant proteins in the brain, constituting up to 5% of the total soluble protein.[2][3] Its primary function is to hydrolyze the isopeptide bond at the C-terminus of ubiquitin, processing ubiquitin precursors and recycling ubiquitin monomers from small adducts.[4][5] This activity is critical for maintaining the cellular pool of free ubiquitin, which is essential for the proper functioning of the ubiquitin-proteasome system (UPS).[4][6]

Given its critical role in protein homeostasis, the dysregulation of UCHL1 has been linked to severe pathologies. Loss of UCHL1 function is associated with neurodegenerative disorders like Parkinson's and Alzheimer's disease, while its abnormal expression is linked to the progression and metastasis of various cancers.[4][7][8][9] To dissect the precise cellular functions of UCHL1 and validate it as a therapeutic target, specific and potent chemical probes are required. **GK13S** was developed to meet this need.

## **GK13S:** A Specific and Potent UCHL1 Probe

**GK13S** is a small molecule designed as a potent and non-toxic activity-based probe for UCHL1. It, along with its stereoisomer GK16S (which serves as a minimal-binding negative control), constitutes a chemogenomic pair for the specific investigation of UCHL1 function in a cellular context.[10]

Mechanism of Action: **GK13S** covalently modifies the active site cysteine (C90) of UCHL1 through its cyanamide warhead.[1] The crystal structure of the UCHL1-**GK13S** complex reveals that the inhibitor locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states, which is the basis for its high specificity within the UCH family of deubiquitinases. [4][7][10]

#### Key Features:

- Potency: GK13S inhibits recombinant UCHL1 with high potency.[11][12]
- Selectivity: It shows exquisite selectivity for UCHL1 over other highly homologous UCHfamily DUBs.[13]
- Cellular Activity: **GK13S** effectively inhibits UCHL1 in various cell lines, such as HEK293 and the human glioblastoma cell line U-87 MG.[11][12] A key cellular phenotype of **GK13S**



treatment is the reduction of monoubiquitin levels, which phenocopies the effect of a pathogenic UCHL1 mutation.[13][11]

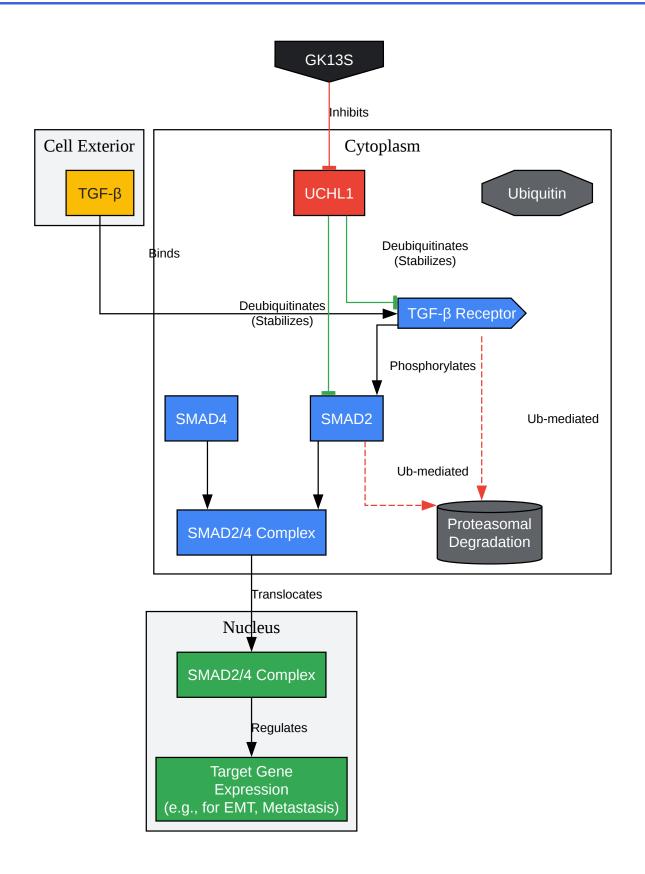
• Bioorthogonal Handle: **GK13S** contains an alkyne group, enabling its use in click chemistry reactions for target identification, visualization, and proteomics studies.[11][12][14]

# The Cellular Target: UCHL1 Function and Signaling Pathways

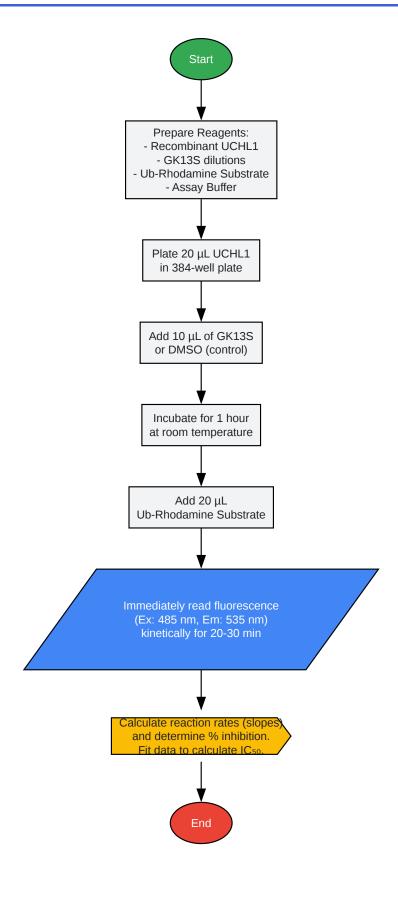
The primary function of **GK13S** in cells is the inhibition of UCHL1. Therefore, understanding the roles of UCHL1 is key to interpreting data from experiments using **GK13S**.

- 3.1. Role in Protein Homeostasis and Neurodegeneration UCHL1 is crucial for maintaining neuronal health by ensuring a stable supply of monoubiquitin for the UPS.[4] Impairment of this system leads to the accumulation of misfolded proteins, a hallmark of neurodegenerative diseases.[2][4] Loss-of-function mutations in UCHL1 are linked to early-onset neurodegeneration.[1][6]
- 3.2. Role in Cancer and Metastasis UCHL1 has a dual role in cancer. In some contexts, it acts as a tumor suppressor, but more frequently, it is described as an oncogene that promotes tumor progression and metastasis.[7][15][16] UCHL1 facilitates cancer cell invasion and metastasis through several signaling pathways:
- TGF-β Signaling: UCHL1 can promote metastasis induced by Transforming Growth Factor-β
  (TGF-β) by deubiquitinating and stabilizing the TGF-β type I receptor and SMAD2.[9]
- Akt/Erk Pathways: In gastric cancer and osteosarcoma, UCHL1 overexpression activates the
  Akt and Erk1/2 signaling pathways, promoting cell proliferation and invasion.[7]
- Epithelial-to-Mesenchymal Transition (EMT): UCHL1 can induce EMT, a key process for cancer cell invasion, by upregulating pro-EMT genes in prostate cancer cells.[15][17]

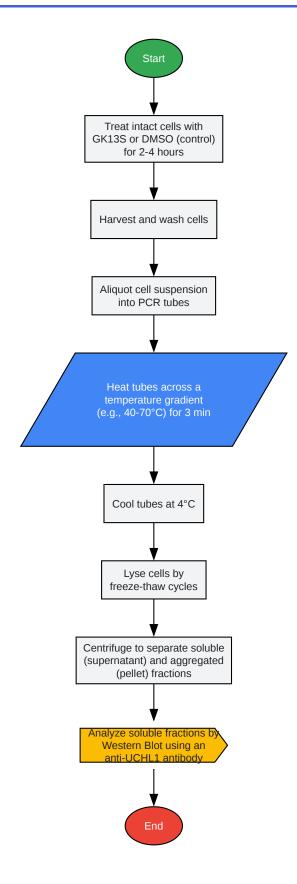












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